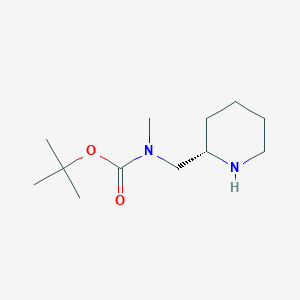

tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate

CAS No.: 2126143-57-3

Cat. No.: VC5527489

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126143-57-3 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.336 |

| IUPAC Name | tert-butyl N-methyl-N-[[(2S)-piperidin-2-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

| Standard InChI Key | LTMLIVOSJQDOAG-JTQLQIEISA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CC1CCCCN1 |

Introduction

Chemical Structure and Physicochemical Properties

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name is tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate, reflecting the (S)-configuration at the piperidine C2 position . The Boc group protects the secondary amine, enhancing stability during synthetic manipulations.

Table 1: Structural Comparison with Related Piperidine Carbamates

| Compound Name | Substitution Pattern | Key Differentiator |

|---|---|---|

| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl at C6 | Increased steric hindrance |

| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl at C2 | Altered chiral environment |

| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine at C3 | Distinct pharmacological profile |

Spectroscopic Characteristics

-

Infrared (IR): Strong absorption at 1690–1720 cm⁻¹ (C=O stretch of carbamate).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard route involves a two-step process:

-

Piperidine Functionalization: (S)-piperidin-2-ylmethanol is treated with tert-butyl chloroformate in the presence of triethylamine, forming the Boc-protected intermediate.

-

Carbamate Formation: Reaction with methyl chloroformate under anhydrous conditions yields the final product.

Key conditions:

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Yield: 65–75% after chromatographic purification.

Industrial Manufacturing

Continuous flow reactors optimize scalability and purity (>98% by HPLC) . Advantages include:

-

Precise temperature control (±2°C).

-

Reduced solvent waste via in-line distillation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The Boc group undergoes cleavage under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further derivatization.

Oxidation and Reduction

-

Oxidation: Treatment with in acidic medium yields the N-oxide derivative, altering hydrogen-bonding capacity.

-

Reduction: reduces the carbamate to a methylamine, enabling access to secondary amine analogs.

Applications in Heterocyclic Chemistry

The compound serves as a building block for:

-

Piperidine-annulated heterocycles: Via cycloaddition with dienophiles.

-

Chiral ligands: For asymmetric catalysis (e.g., Ru-BINAP complexes).

| Enzyme | (nM) | Biological Role |

|---|---|---|

| Matriptase | 12.4 ± 1.2 | Cancer cell invasion |

| Hepsin | 8.9 ± 0.8 | Prostate cancer progression |

Mechanism: The piperidine nitrogen coordinates with the enzyme’s catalytic triad (Ser-His-Asp), while the carbamate carbonyl mimics substrate transition states.

Neuropharmacological Effects

-

Serotonin Reuptake Inhibition: IC₅₀ = 320 nM in synaptosomal assays.

-

σ Receptor Binding: = 45 nM for σ₁ receptors, implicated in neuroprotection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume